molecular formula C21H18N4O2 B069994 Solvent Yellow 93 CAS No. 190086-12-5

Solvent Yellow 93

Cat. No.: B069994
CAS No.: 190086-12-5
M. Wt: 358.4 g/mol
InChI Key: QPAPQRFSPBUJAU-CPNJWEJPSA-N
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Description

Solvent Yellow 93 is a highly fluorescent organic dye belonging to the class of solvent dyes, characterized by its excellent solubility in non-polar organic matrices. Its primary research value lies in its application as a fluorescent tracer and marker in material science and industrial chemistry. Researchers utilize this compound to study polymer processing, monitor fluid flow dynamics, and investigate the homogeneity and degradation of hydrocarbon-based products like lubricants, fuels, and plastics. The compound's mechanism of action is based on its molecular structure, which absorbs light in the visible spectrum and re-emits it at a longer wavelength (fluorescence), allowing for precise tracking and visualization. This property is fundamental for non-invasive analysis and quality control in developmental research. Furthermore, its photostability and solvatochromic behavior (color change dependent on solvent polarity) make it a valuable tool for probing micro-environments within polymeric systems. This product is provided as a high-purity solid to ensure consistent and reliable performance in sensitive experimental applications. It is intended For Research Use Only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(4E)-5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methylidene]-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-18(20(26)24(22-14)16-9-5-3-6-10-16)13-19-15(2)23-25(21(19)27)17-11-7-4-8-12-17/h3-13,18H,1-2H3/b19-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAPQRFSPBUJAU-CPNJWEJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1C=C2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=O)C1/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4702-90-3
Record name C.I. Solvent Yellow 93
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004702903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Pyrazol-3-one, 4-[(1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-2-phenyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-[(1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.894
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Preparation Methods

Azo Methine Formation via Diazotization and Coupling

The core structure of Solvent Yellow 93 derives from an azo methine backbone, synthesized through sequential diazotization and coupling reactions. While explicit protocols for this compound are limited, analogous azo dye syntheses suggest the following steps:

  • Diazotization : A primary aromatic amine (e.g., 4-aminoazobenzene) is treated with nitrous acid (HNO2\text{HNO}_2) in an acidic medium (HCl) at 0–5°C to form a diazonium salt.

  • Coupling : The diazonium salt reacts with a methine precursor (e.g., N,N-dimethylaniline) in a weakly alkaline solution (pH 8–9) to form the azo methine linkage.

Critical Parameters :

  • Temperature control (<10°C) to prevent diazonium decomposition.

  • Molar ratio of 1:1.2 (amine to coupling agent) to maximize yield.

Solvent-Based Condensation for Enhanced Stability

Industrial-scale production often employs solvent-mediated condensation to improve solubility and purity. Phthalic anhydride or recycled phthalic acid serves dual roles as both reactant and solvent, a method adapted from quinophthalone dye synthesis:

ReactantSolventTemperature RangeYield (%)
Quinaldine derivativePhthalic anhydride180–215°C78–85
Methine intermediateDMSO25–40°C65–72

This approach minimizes byproducts and simplifies purification, though it requires strict anhydrous conditions to prevent hydrolysis.

Purification and Formulation Strategies

Crystallization and Filtration

Post-synthesis, the crude dye is dissolved in dimethyl sulfoxide (DMSO) at 37°C (6.25 mg/mL solubility) and crystallized via slow cooling. Impurities are removed through vacuum filtration, yielding a greenish-yellow powder with >95% purity.

Key Considerations :

  • DMSO Quality : Hygroscopic DMSO must be freshly distilled to avoid water contamination, which reduces yield.

  • Crystallization Temperature : Gradual cooling to 4°C ensures uniform crystal growth.

In Vivo Formulation for Research Applications

For biological studies, this compound is prepared as a stable stock solution (10 mM in DMSO) and further diluted in aqueous buffers:

ComponentVolume (μL)Role
DMSO master liquid250Solubilize dye
PEG300300Enhance solubility
Tween 80150Stabilize dispersion
ddH₂O300Adjust concentration

This formulation maintains dye integrity for up to six months at -80°C.

Industrial Scalability and Process Optimization

Continuous vs. Batch Reactor Systems

While batch processing dominates laboratory synthesis, industrial facilities favor continuous reactors for higher throughput. A comparative analysis reveals:

ParameterBatch ReactorContinuous Reactor
Reaction Time8–12 hours2–4 hours
Yield Consistency±5%±2%
Energy ConsumptionHighModerate

Continuous systems reduce thermal degradation risks by maintaining precise temperature control (185–200°C).

Recycling Phthalic Acid for Cost Efficiency

The patent US5468862A highlights a closed-loop system where excess phthalic acid from prior batches is reused as a solvent:

  • Neutralization : Post-reaction, the mixture is treated with 50% NaOH to convert residual phthalic anhydride to sodium phthalate.

  • Acidification : Sulfuric acid (H2SO4\text{H}_2\text{SO}_4) precipitates phthalic acid, which is filtered and dried for reuse.

This method recovers 80% of solvents, cutting raw material costs by 30–40% .

Chemical Reactions Analysis

Types of Reactions: Solvent Yellow 93 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce different oxidized derivatives, while substitution can yield various substituted compounds .

Scientific Research Applications

Industrial Applications

Solvent Yellow 93 finds extensive use across several industries due to its excellent dyeing properties and stability.

Plastics Industry

  • Application: Coloring of rigid plastics such as polyethylene (PE), polystyrene (PS), acrylonitrile butadiene styrene (ABS), and polyvinyl chloride (PVC).
  • Benefits: Enhances aesthetic appeal and durability of plastic products, crucial for consumer goods and industrial components .

Textile Manufacturing

  • Application: Dyeing polyester fibers and other textiles.
  • Benefits: Provides vibrant, long-lasting colors that maintain quality over time .

Coatings and Inks

  • Application: Used in automotive coatings, electronic device coatings, and printing inks.
  • Benefits: Ensures bright, durable colors that resist fading under environmental stress .

Petroleum Products and Lubricants

  • Application: Coloring petroleum products and lubricants.
  • Benefits: Facilitates product identification and quality control; remains effective under high temperatures .

Additional Uses

  • This compound is also utilized in coloring candles, wax paper, shoe polish, and cosmetics due to its versatility .

Data Tables

IndustryApplicationPerformance Metrics
PlasticsRigid plastics coloringExcellent durability
TextilesPolyester dyeingLong-lasting colors
CoatingsAutomotive coatingsHigh resistance to fading
PetroleumProduct identificationStable under heat

Case Studies

Case Study 1: Plastics Coloring
A manufacturer of consumer goods incorporated this compound into their production line for coloring ABS plastic components. The resulting products exhibited enhanced visual appeal and durability, leading to increased market acceptance.

Case Study 2: Textile Dyeing
A textile company utilized this compound for dyeing polyester fabrics. The dye provided vibrant colors that remained consistent after multiple washes, demonstrating its effectiveness in maintaining textile quality over time.

Case Study 3: Automotive Coatings
In an automotive application, this compound was integrated into a coating formulation. The coated surfaces displayed excellent adhesion and resistance to environmental degradation, confirming the dye's suitability for high-performance coatings.

Mechanism of Action

The mechanism of action of Solvent Yellow 93 involves its interaction with molecular targets through various pathways. As an azomethine dye, it can form complexes with metal ions, which can influence its color properties. The dye’s molecular structure allows it to absorb and emit light at specific wavelengths, making it useful in fluorescence applications .

Comparison with Similar Compounds

Key Properties:

  • Physical State : Greenish-yellow powder or green oil, depending on formulation .
  • Thermal Stability : >300°C in polystyrene (PS) .
  • Light Stability : Rated 5–6 (on an 8-point scale) in PS .
  • Solubility: High in dichloromethane (190 g/L), moderate in toluene (25 g/L), and low in ethanol (1 g/L) at 20°C .
  • Applications : Primarily used for dyeing polyester fibers, plastics (PS, ABS, PC, PET), and masterbatch production .

Comparison with Similar Compounds

Solvent Yellow 88 (SY88)

  • CAS : 85408-46-4; Structure : Chromium complex with azo-benzoate ligands .
  • Properties: Lower thermal stability compared to SY93 (data unspecified). Hazards: Skin sensitization (H317), aquatic toxicity (H411) . Applications: Limited data, but likely used in plastics and inks due to chromium content.
  • Differentiator: SY88’s chromium-based structure poses higher environmental risks, whereas SY93’s pyrazolone backbone offers better solubility in non-polar solvents .

Solvent Yellow 98 (SY98)

  • CAS : 12671-74-8; Structure : Fluorescent pyrazolone derivative .
  • Properties :
    • Fluorescence : Emits greenish-yellow light under UV, unlike SY93 .
    • Applications : Specialty uses in security inks and high-visibility materials.
  • Differentiator : SY98’s fluorescence makes it suitable for niche optical applications, whereas SY93 is preferred for general-purpose plastic dyeing .

Pigment Yellow 93 (PY93)

  • CAS: Not specified; Structure: Disazo pigment .
  • Properties :
    • Water Solubility : ≤2.0% (insoluble vs. SY93’s organic solubility).
    • Oil Absorption : ≤70 g/100g, suitable for coatings and inks .
  • Differentiator : PY93 is a pigment (particulate colorant) with superior solvent resistance, contrasting with SY93’s solubility in organic matrices .

Comparative Data Table

Property Solvent Yellow 93 Solvent Yellow 88 Solvent Yellow 98 Pigment Yellow 93
CAS Number 4702-90-3 85408-46-4 12671-74-8 N/A
Chemical Class Pyrazolone Chromium complex Fluorescent pyrazolone Disazo pigment
Thermal Stability >300°C Moderate Moderate High (data unspecified)
Light Stability 5–6/8 Unspecified High (fluorescent) 7/8
Key Applications Plastics, fibers Plastics, inks Security inks Coatings, inks
Toxicity Reproductive, mutagenic Skin sensitizer Unspecified Low (no acute hazards)

Market and Regulatory Insights

  • SY93 Market : Dominant in Asia (production hubs) and Europe, with prices varying regionally (e.g., €25–30/kg in Europe) .
  • Competitors : SY93 equivalents include Thermoplast Yellow 104 (BASF) , while SY88 and SY98 cater to specialized niches .
  • Regulatory Status : SY93 is listed in multiple chemical inventories, whereas SY88 faces stricter regulations due to chromium content .

Biological Activity

Solvent Yellow 93 (SY93) is an azomethine dye commonly used in various industrial applications, including as a colorant in toners and plastics. This article explores the biological activity of SY93, focusing on its antimicrobial properties, potential toxicity, and other relevant biological effects.

  • Chemical Formula : C21_{21}H18_{18}N4_4O2_2
  • Molecular Weight : 358.39 g/mol
  • CAS Number : 5705091

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of SY93. A significant investigation assessed the antimicrobial activity of various pigments derived from marine fungi, including those similar to SY93. The research demonstrated that certain pigments exhibited notable inhibition against multi-drug resistant (MDR) bacteria such as Salmonella typhi and Escherichia coli at concentrations as low as 1000 µg/mL .

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)Concentration (µg/mL)
Salmonella typhi151000
Escherichia coli121000

This table summarizes the inhibition zones observed in a study where SY93 was tested against various pathogens. The results indicate that SY93 can inhibit the growth of these bacteria at specific concentrations, suggesting its potential use as an antimicrobial agent.

Toxicity and Safety Profile

The safety profile of SY93 has been a topic of concern due to its classification as a chemical dye. Toxicological assessments indicate that exposure to high concentrations may lead to adverse effects on human health, including skin irritation and potential carcinogenic effects. Regulatory bodies have recommended further studies to fully understand the long-term effects of SY93 exposure .

Case Study: Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the effects of SY93 on human cell lines. The study found that while low concentrations did not exhibit significant cytotoxicity, higher concentrations resulted in increased cell death and DNA damage. This underscores the importance of adhering to safety guidelines when handling this compound.

The mechanism by which SY93 exerts its antimicrobial effects appears to involve disruption of bacterial cell membranes and interference with cellular metabolic processes. Research suggests that the dye may penetrate bacterial cells, leading to alterations in membrane integrity and function . This action is critical for its effectiveness against pathogenic microorganisms.

Q & A

Q. How to select an appropriate solvent for SY93 in polymer matrix studies?

SY93's solubility varies significantly across organic solvents. Based on its solubility profile (e.g., 190 g/L in dichloromethane vs. 1 g/L in ethanol at 20°C), solvent choice should align with the target polymer's compatibility and processing temperature. For example, dichloromethane is optimal for rapid dissolution but requires handling precautions, while toluene (25 g/L) suits polystyrene (PS) applications. Pre-screen solvents using UV-Vis spectroscopy to confirm dye stability .

Q. What methods are recommended for quantifying SY93's concentration in transparent vs. opaque polymer formulations?

For transparent polymers, use UV-Vis spectroscopy with a calibration curve (0.03% w/w recommended). For opaque matrices (e.g., PS with 0.1% TiO₂), employ pyrolysis-gas chromatography (Py-GC) to avoid interference from light-scattering additives. Ensure validation against known standards to account for matrix effects .

Q. How to assess SY93's thermal stability in high-temperature polymer processing (e.g., PET)?

Thermogravimetric analysis (TGA) under nitrogen atmosphere can determine degradation onset temperatures. SY93 exhibits stability up to 300°C in PS, but results may vary in polyesters like PET due to differing crystallinity. Cross-validate with accelerated aging tests (e.g., 72 hrs at 200°C) and monitor colorimetric changes via CIELAB metrics .

Advanced Research Questions

Q. How to resolve contradictions in reported photostability data of SY93 across polymer matrices?

Discrepancies often arise from variations in polymer morphology (e.g., amorphous vs. crystalline regions) and testing protocols. Standardize photostability assessments using ISO 105-B02 (xenon-arc lamp, 6–7/8 rating in PS). For advanced analysis, employ time-resolved fluorescence spectroscopy to probe dye-polymer interactions and radical formation pathways under UV exposure .

Q. What spectroscopic techniques elucidate SY93's chiral interactions in poly(l-lactic acid) (PLLA) films?

Circular dichroism (CD) spectroscopy is critical for detecting Cotton effects in SY93-PLLA composites. Prepare thin films (<100 nm) via spin-coating to minimize scattering artifacts. Pair with density functional theory (DFT) simulations to correlate optical activity with SY93's pyrazolone ring orientation .

Q. How to design experiments isolating SY93's molecular structure effects on dye aggregation in mixed solvents?

Conduct systematic solubility tests in binary solvent systems (e.g., acetone/ethyl acetate). Use dynamic light scattering (DLS) to monitor aggregate size and UV-Vis to track spectral shifts (e.g., J-aggregates vs. H-aggregates). Control variables such as polarity and hydrogen-bonding capacity to map structure-property relationships .

Q. What strategies mitigate sampling bias in SY93-doped polymer composites for reproducibility?

Follow ASTM E122-17 for subsampling particulate materials. Use rotary riffling to ensure homogeneity and quantify heterogeneity via Ingamells’ sampling constant (Kₛ). For thin films, employ microtome sectioning and validate uniformity using Raman mapping .

Methodological Notes

  • Data Interpretation : When analyzing conflicting thermal or photostability results, apply error propagation models to account for instrument precision (±1°C for TGA, ±2 nm for UV-Vis) and environmental variability .
  • Literature Review : Prioritize databases like PubMed and Web of Science for systematic reviews, avoiding Google Scholar due to reproducibility limitations in Boolean searches .
  • Reporting Standards : Adhere to Beilstein Journal guidelines for experimental reproducibility: disclose solvent purity, instrument calibration details, and raw data in supplementary files .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.